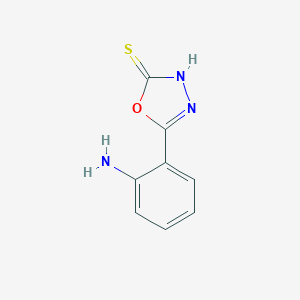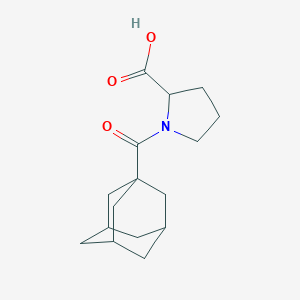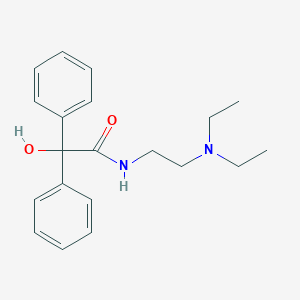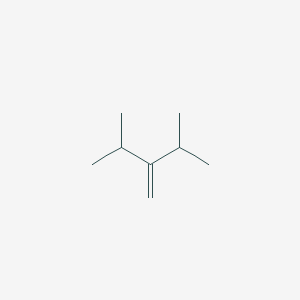
2,4-Dimethyl-3-methylidenepentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3-methylidenepentane is an organic compound with the molecular formula C8H16. It is a branched hydrocarbon that belongs to the class of alkenes due to the presence of a double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-methylidenepentane can be achieved through several methods. One common approach involves the alkylation of isobutane with propylene, followed by dehydrogenation to introduce the double bond. This process typically requires the use of acid catalysts such as sulfuric acid or hydrofluoric acid under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale alkylation units. These units operate under high pressure and temperature to facilitate the reaction between isobutane and propylene. The resulting product is then subjected to dehydrogenation to form the desired compound. This method is efficient and allows for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-methylidenepentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Hydrogenation of the double bond can yield 2,4-dimethylpentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds such as 2,4-dimethyl-3-chloropentane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Halogenation reactions often employ halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: 2,4-Dimethyl-3-pentanol, 2,4-dimethyl-3-pentanone, and 2,4-dimethylpentanoic acid.
Reduction: 2,4-Dimethylpentane.
Substitution: 2,4-Dimethyl-3-chloropentane and 2,4-dimethyl-3-bromopentane.
Scientific Research Applications
2,4-Dimethyl-3-methylidenepentane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of branched alkenes and their behavior under various reaction conditions.
Biology: The compound can be used in studies involving the interaction of hydrocarbons with biological membranes.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing.
Industry: It is used as an intermediate in the synthesis of other chemicals and as a component in high-octane fuels
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-methylidenepentane in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate epoxides or diols, which are further oxidized to the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentane: A saturated hydrocarbon with similar branching but lacking the double bond.
2,4-Dimethyl-3-pentanone: A ketone derivative with a carbonyl group instead of the double bond.
2,4-Dimethyl-3-ethylpentane: A similar branched hydrocarbon with an additional ethyl group
Uniqueness
2,4-Dimethyl-3-methylidenepentane is unique due to the presence of the double bond, which imparts different reactivity compared to its saturated counterparts. This double bond allows for a variety of chemical transformations that are not possible with saturated hydrocarbons, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2,4-dimethyl-3-methylidenepentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPFTYFAOOKOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60897352 |
Source


|
| Record name | Pentane, 2,4-dimethyl-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111823-35-9 |
Source


|
| Record name | Pentane, 2,4-dimethyl-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
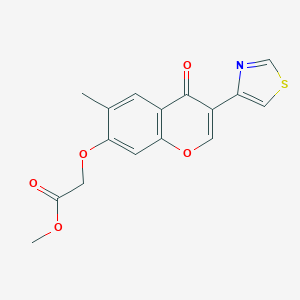
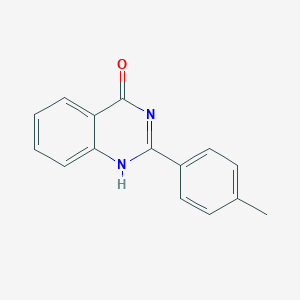
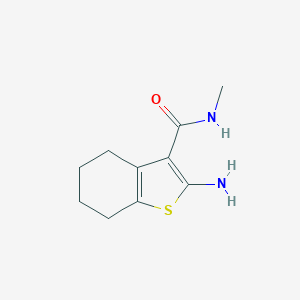
![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)
![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)

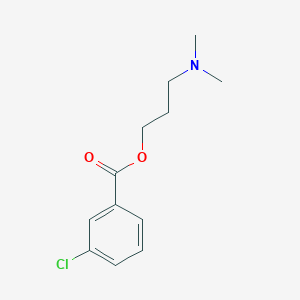
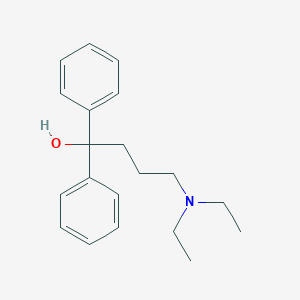
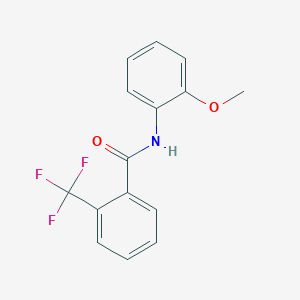
![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
